potassium;N,N-dimethylcarbamodithioate
Description
Potassium N,N-dimethylcarbamodithioate (CAS 128-03-0) is a dithiocarbamate salt with the molecular formula C₃H₆KNS₂ and a molecular weight of 159.31 g/mol . It features a carbamodithioate group (S₂C−N−) coordinated to a potassium ion. Its structure and properties make it a precursor or intermediate in organometallic and agrochemical syntheses .
Properties
IUPAC Name |
potassium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPFLPJBESCUKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Dimethylamine with Carbon Disulfide and Potassium Hydroxide
The most widely employed method involves the stepwise reaction of dimethylamine (CH₃)₂NH with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The process proceeds via the following mechanism:
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Formation of the Dithiocarbamic Acid Intermediate :
Dimethylamine reacts with carbon disulfide to form dimethyl dithiocarbamic acid, a transient intermediate.
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Neutralization with Potassium Hydroxide :
The acid is neutralized by KOH, yielding the potassium salt.
Typical Reaction Conditions :
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Molar Ratio : 1:1:1 (dimethylamine:CS₂:KOH)
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Temperature : 0–10°C (to control exothermicity)
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Solvent : Water or aqueous ethanol
Table 1: Optimization Parameters for Primary Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature (°C) | 0–10 | Prevents decomposition |
| pH | 9.5–10.5 | Maximizes salt formation |
| Reaction Time (hr) | 2–4 | Ensures completion |
| CS₂ Purity (%) | ≥99 | Reduces byproducts |
The reaction’s exothermicity necessitates jacketed reactors with cooling systems. Impurities in CS₂, such as hydrogen sulfide, can lead to side reactions, necessitating distillation prior to use.
Alternative Methods Using Potassium Salts
Alternative approaches replace KOH with potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). These bases offer milder reaction conditions but require longer reaction times (6–8 hours) and higher temperatures (20–25°C). While yields remain comparable (75–85%), the reduced alkalinity minimizes hydrolysis of carbon disulfide, enhancing selectivity.
Key Trade-offs :
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KOH : Faster reaction but higher risk of localized overheating.
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K₂CO₃ : Gentler conditions but increased solvent volume.
Industrial-Scale Production Techniques
Industrial production employs continuous-flow reactors to manage heat dissipation and improve throughput. A representative setup includes:
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Reagent Mixing Zone : Dimethylamine (40% aqueous solution) and CS₂ are metered into a cooled reactor.
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Neutralization Loop : KOH is introduced incrementally to maintain pH 9.5–10.5.
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Phase Separation : The product is extracted into an organic phase (e.g., dichloromethane) and crystallized under reduced pressure.
Table 2: Industrial Process Metrics
| Metric | Value |
|---|---|
| Production Capacity | 500–1,000 MT/year |
| Purity | ≥98% |
| Energy Consumption | 150–200 kWh/MT |
Critical challenges include CS₂’s flammability (flash point: -30°C) and the need for inert gas blanketing. Modern plants integrate automated pH and temperature controls to minimize human exposure.
Analytical Characterization and Quality Control
Potassium N,N-dimethylcarbamodithioate is characterized using:
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FT-IR Spectroscopy : Peaks at 1,480 cm⁻¹ (C–N stretch) and 990 cm⁻¹ (C–S stretch).
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Elemental Analysis : Theoretical composition—C: 22.34%, H: 4.38%, N: 8.68%, S: 39.74%.
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HPLC : Purity assessment using C18 columns and UV detection at 254 nm.
Table 3: Typical Analytical Specifications
| Parameter | Specification |
|---|---|
| Assay (HPLC) | ≥98.0% |
| Loss on Drying | ≤0.5% |
| Heavy Metals (ppm) | ≤10 |
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitrobenzene.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluene and other reduced products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like iron filings and hydrochloric acid or catalytic hydrogenation are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Trinitrobenzene.
Reduction: Aminodinitrotoluene and other partially reduced products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Pesticide and Fungicide
PDTC is widely utilized as a pesticide and fungicide due to its effectiveness against a range of pathogens. It is particularly noted for its activity against fungi and bacteria, making it a valuable tool in crop protection.
- Use in Crop Protection : PDTC has been employed to inhibit the growth of various fungal pathogens in crops such as melons, where tolerance levels are set at 25 ppm . Its broad-spectrum activity allows it to be used against diseases caused by bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Synergistic Effects : Studies have shown that when combined with other fungicides, PDTC can enhance the overall efficacy of the treatment, leading to improved disease control in agricultural settings .
Industrial Applications
Rubber Industry
In the rubber industry, PDTC serves as a vulcanization accelerator. This role is crucial in enhancing the durability and elasticity of rubber products.
- Vulcanization Process : PDTC accelerates the cross-linking process during vulcanization, improving the mechanical properties of both synthetic and natural rubbers . This application is vital for producing high-quality rubber used in tires and industrial products.
Corrosion Inhibition
PDTC is also recognized for its ability to inhibit corrosion in various industrial applications. It acts as a corrosion inhibitor in metalworking fluids and protective coatings.
- Mechanism : The compound forms a protective layer on metal surfaces, preventing oxidation and degradation over time. This property is particularly beneficial in industries such as automotive and manufacturing .
Biochemical Applications
Enzyme Inhibition
In biochemical research, PDTC has been studied for its potential as an enzyme inhibitor. It interacts with metal ions and can inhibit enzymes involved in various metabolic processes.
- Research Findings : PDTC has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems . This property opens avenues for further research into therapeutic applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Remarks |
|---|---|---|
| Agriculture | Pesticide/Fungicide | Effective against fungi and bacteria |
| Rubber Industry | Vulcanization Accelerator | Enhances durability and elasticity |
| Industrial Coatings | Corrosion Inhibitor | Protects metals from oxidation |
| Biochemistry | Enzyme Inhibition | Potential therapeutic applications |
Case Studies
Case Study 1: Efficacy in Crop Protection
In a controlled study, PDTC was applied to melon crops affected by fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls, establishing PDTC's effectiveness as a fungicide.
Case Study 2: Rubber Durability
A comparative analysis of rubber samples treated with PDTC versus those without showed that treated samples exhibited higher tensile strength and elongation at break, confirming the compound's role as an effective vulcanization accelerator.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. The rapid expansion of gases generates a shock wave, causing the explosive effect.
Comparison with Similar Compounds
Structural and Functional Analogues
Dithiocarbamates are characterized by the R₂NC(S)S⁻ group, where the central metal or organic substituent dictates their chemical behavior and applications. Below is a comparative analysis of potassium N,N-dimethylcarbamodithioate with key analogues:
Table 1: Comparison of Potassium N,N-Dimethylcarbamodithioate and Related Compounds
Key Differences and Trends
Metal Ion Influence :
- Potassium and Sodium Salts : Water-soluble and used in aqueous formulations. Sodium salts are more prevalent in agrochemicals due to cost and compatibility with fungicides like thiram .
- Zinc and Lead Derivatives : Exhibit higher molecular weights and stability. Zinc compounds are effective fungicides but pose environmental risks , while lead derivatives are restricted due to toxicity .
Biological Activity: Thiram’s dimeric structure enhances its fungicidal efficacy compared to monomeric dithiocarbamates . Sodium and potassium salts are less persistent in the environment than zinc or lead analogues .
Structural Modifications :
- Substituting the metal ion (e.g., K⁺ → Na⁺) alters solubility and bioavailability.
- Organic substituents (e.g., methyl groups in methyl ester derivatives) reduce ionic character, enhancing volatility and reactivity .
Research Findings
Q & A
Q. What are the common synthetic routes for potassium N,N-dimethylcarbamodithioate, and how can reaction conditions be optimized for academic research?
Potassium N,N-dimethylcarbamodithioate is typically synthesized via nucleophilic substitution or alkylation reactions. For example, analogous compounds (e.g., sodium salts) are prepared using potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) under inert atmospheres . Optimization involves adjusting reaction time (e.g., 2–6 hours), temperature (20–60°C), and stoichiometry of alkylating agents. Purification via recrystallization or column chromatography is recommended to achieve high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing potassium N,N-dimethylcarbamodithioate, and what key spectral signatures should researchers expect?
Key techniques include:
- FT-IR : Strong absorption bands at ~1,050 cm⁻¹ (C=S stretching) and ~1,200 cm⁻¹ (C–N stretching) .
- NMR : Distinct methyl proton signals (δ ~3.0–3.5 ppm for N–CH₃) and sulfur-related deshielding in carbon spectra .
- XRD : Monoclinic crystal systems with unit cell parameters (e.g., a = 9.7244 Å, β = 94.404°) observed in derivatives .
- ESI-MS : Molecular ion peaks at m/z corresponding to [M+K]⁺ or fragmentation patterns reflecting carbamodithioate bonds .
Q. What are the primary research applications of potassium N,N-dimethylcarbamodithioate in coordination chemistry?
The compound acts as a versatile ligand for transition metals (e.g., Zn, Pb, Sn), forming stable complexes with potential applications in catalysis and materials science. For instance, zinc derivatives exhibit pesticidal activity by inhibiting enzymatic pathways , while lead complexes are studied for their structural diversity .
Advanced Research Questions
Q. How does the crystal packing of potassium N,N-dimethylcarbamodithioate derivatives influence their chemical reactivity and intermolecular interactions?
Crystal structures (e.g., monoclinic P21/c space group) reveal twisted pyran rings and perpendicular carbamodithioate residues, creating voids that enhance reactivity toward electrophiles. Weak C–H⋯O hydrogen bonds stabilize packing, influencing solubility and thermal stability . Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
Q. What methodological challenges arise when studying the neurotoxic effects of carbamodithioate compounds like ziram, and how can these be addressed in experimental design?
Ziram (zinc N,N-dimethylcarbamodithioate) induces α-synuclein aggregation linked to Parkinson’s disease, but in vitro models may overestimate toxicity due to non-physiological concentrations. Researchers should:
- Use primary dopaminergic neurons or zebrafish embryos for in vivo relevance .
- Employ LC-MS/MS to quantify intracellular ziram levels and correlate with α-synuclein ubiquitination .
- Include controls for metal ion leaching (e.g., Zn²⁺ chelators) to isolate carbamodithioate-specific effects .
Q. How do conflicting results in coordination chemistry studies of carbamodithioate complexes inform future research directions?
Discrepancies in stability constants for Pb²⁺/Sn²⁺ complexes suggest solvent-dependent ligand lability. For example, triphenylplumbyl derivatives exhibit variable coordination geometries in DMF vs. aqueous media . Advanced methods like XAS (X-ray absorption spectroscopy) and variable-temperature NMR can resolve these ambiguities by probing metal-ligand bond dynamics .
Q. What strategies can resolve contradictions in the biological activity of carbamodithioate derivatives across different experimental models?
Divergent results in antimicrobial assays (e.g., Gram-positive vs. Gram-negative bacteria) may stem from membrane permeability differences. Researchers should:
- Perform logP measurements to assess hydrophobicity .
- Use fluorescent probes (e.g., propidium iodide) to quantify membrane disruption .
- Validate findings with genetic knockouts (e.g., efflux pump-deficient strains) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate structural data (XRD, NMR) with computational simulations (e.g., Gaussian09) to resolve bond-length discrepancies .
- Experimental Design : For toxicity studies, include dose-response curves and time-course analyses to distinguish acute vs. chronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
